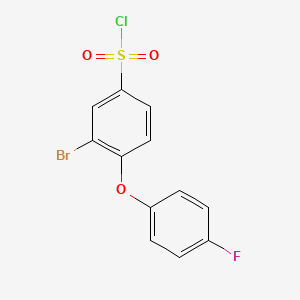

3-Bromo-4-(4-fluorophenoxy)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

3-bromo-4-(4-fluorophenoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrClFO3S/c13-11-7-10(19(14,16)17)5-6-12(11)18-9-3-1-8(15)2-4-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXVQQOKLWSNRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)S(=O)(=O)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrClFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Bromo-4-(4-fluorophenoxy)benzene-1-sulfonyl chloride generally involves:

- Step 1: Preparation of the substituted benzene core with appropriate halogen and fluorophenoxy substituents.

- Step 2: Introduction of the sulfonyl chloride group at the benzene-1 position.

- Step 3: Purification and characterization of the final sulfonyl chloride compound.

Preparation of the Aromatic Core

The aromatic core, 3-bromo-4-(4-fluorophenoxy)benzene, is typically synthesized via nucleophilic aromatic substitution or Ullmann-type ether synthesis, where a fluorophenol derivative reacts with a halogenated benzene precursor.

- Ether Formation: The 4-fluorophenoxy group is introduced by reacting 4-fluorophenol with a 3-bromo-4-halobenzene under copper-catalyzed conditions or using strong bases to facilitate nucleophilic substitution.

- Halogenation: Bromination at the 3-position can be achieved selectively by controlled bromination methods using bromine or N-bromosuccinimide (NBS) in the presence of catalysts or under specific temperature conditions to avoid over-bromination or isomer formation.

Detailed Synthetic Procedure (Inferred from Related Compounds)

While direct literature on this compound is limited, analogous sulfonyl chloride derivatives and halogenated aromatic compounds provide a reliable synthetic framework:

| Step | Reagents & Conditions | Outcome/Notes |

|---|---|---|

| 1 | 4-Fluorophenol + 3-bromo-4-chlorobenzene, Cu catalyst, base (e.g., K2CO3), solvent (DMF or DMSO), 100-130 °C, 12-24 h | Formation of 3-bromo-4-(4-fluorophenoxy)benzene via nucleophilic aromatic substitution |

| 2 | Chlorosulfonic acid, 0-5 °C, 2-4 h | Introduction of sulfonic acid group at benzene-1 position |

| 3 | Thionyl chloride or PCl5, reflux, 2-6 h | Conversion of sulfonic acid to sulfonyl chloride, yielding this compound |

| 4 | Purification by recrystallization or column chromatography | Isolation of pure sulfonyl chloride compound |

Research Findings and Yield Optimization

- Selectivity: Controlled bromination and sulfonation are critical to avoid poly-substitution or positional isomers. Use of low temperature and stoichiometric reagent amounts is recommended.

- Yield: Analogous sulfonyl chloride syntheses report yields in the range of 70-85% for sulfonyl chloride formation steps, with overall yields depending on the efficiency of ether formation and halogenation.

- Purification: The sulfonyl chloride is sensitive to moisture; hence, purification is performed under anhydrous conditions. Dry solvents and inert atmosphere (nitrogen or argon) are advised.

Comparative Data Table of Preparation Parameters (Based on Analogous Compounds)

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Ether formation temp. | 100–130 °C | Copper catalysis improves yield |

| Bromination reagent | NBS or Br2 | Controlled addition to avoid over-bromination |

| Sulfonation reagent | Chlorosulfonic acid | Exothermic, requires cooling |

| Chlorination reagent | Thionyl chloride, PCl5 | Reflux conditions, moisture sensitive |

| Reaction time (each step) | 2–24 hours | Depends on scale and reagent purity |

| Typical overall yield | 60–75% | Dependent on purification efficiency |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(4-fluorophenoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

Coupling Reactions: The bromine atom can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Catalysts: Palladium catalysts for coupling reactions

Solvents: Organic solvents such as dichloromethane, toluene, or acetonitrile

Major Products Formed

Sulfonamide Derivatives: Formed by reaction with amines

Sulfonate Ester Derivatives: Formed by reaction with alcohols

Biaryl Compounds: Formed by Suzuki-Miyaura coupling reactions

Scientific Research Applications

Organic Synthesis

3-Bromo-4-(4-fluorophenoxy)benzene-1-sulfonyl chloride serves as a key building block in organic synthesis. It can undergo various reactions including:

- Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, leading to the formation of sulfonamide derivatives.

- Coupling Reactions: The bromine atom can participate in Suzuki-Miyaura coupling reactions with boronic acids, facilitating the synthesis of biaryl compounds.

Medicinal Chemistry

This compound is significant in the development of pharmaceutical intermediates. Its sulfonamide derivatives have been explored for their potential as:

- Antibiotics: Compounds derived from sulfonyl chlorides have shown efficacy against bacterial infections by inhibiting essential enzymes.

- Antiviral Agents: Research has indicated that derivatives can exhibit antiviral properties, particularly against HIV and other viral pathogens.

Biological Studies

In biological research, this compound is used to develop bioactive compounds that serve as probes for studying biological mechanisms. Its ability to form stable linkages with biomolecules makes it valuable for:

- Targeted Drug Delivery Systems: The compound's reactivity allows it to be conjugated with various therapeutic agents for enhanced delivery.

- Enzyme Inhibition Studies: Compounds derived from this sulfonyl chloride can inhibit specific enzymes, providing insights into metabolic pathways.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial potency of various benzenesulfonate derivatives against Staphylococcus aureus and Escherichia coli. Compounds similar in structure to this compound exhibited significant inhibition zones, indicating their potential as antibacterial agents.

Case Study 2: Antiviral Research

Investigations into phenylalanine derivatives containing benzenesulfonamide moieties revealed promising antiviral activity against HIV-1. This underscores the importance of sulfonamide-based compounds in developing new antiviral therapies.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4-fluorophenoxy)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions . The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives . The bromine atom allows for further functionalization through coupling reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonyl Chlorides

The following table summarizes key analogs, focusing on substituent diversity, molecular properties, and synthesis yields:

Key Comparative Insights

Electronic Effects :

- The bromine atom in the target compound increases electrophilicity compared to analogs like Compound 38 (3-F substituent) or Compound 42 (3,5-diF). Bromine’s strong electron-withdrawing nature activates the sulfonyl chloride for nucleophilic substitution reactions .

- 4-Fluorophenoxy vs. Benzyloxy Linkers: The phenoxy group in the target compound (direct aryl-aryl linkage) provides greater conjugation stability compared to benzyloxy analogs (e.g., Compound 37), which have a CH₂ spacer.

Functional Group Impact :

- Trifluoromethyl vs. Bromine : The CF₃ group in 2-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride () enhances lipophilicity, making it suitable for membrane-permeable drug candidates. In contrast, the bromine in the target compound prioritizes electronic activation over lipophilicity .

- Long Alkyl Chains: 4-(Octyloxy)benzene-1-sulfonyl chloride () exhibits increased hydrophobicity, which could improve solubility in nonpolar solvents but reduce reactivity in aqueous systems .

Biological Activity

3-Bromo-4-(4-fluorophenoxy)benzene-1-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 319.61 g/mol. It features:

- A bromine atom at the 3-position,

- A fluorophenoxy group at the 4-position,

- A sulfonyl chloride functional group .

This unique combination enhances its reactivity and potential for biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromo-4-fluorophenol with benzenesulfonyl chloride. This reaction is conducted under controlled conditions to optimize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency for industrial applications.

Anticancer Potential

Research indicates that compounds with similar structures may exhibit anticancer activity. For instance, sulfonamide derivatives have been explored for their ability to inhibit cancer cell proliferation across different lines. The presence of the fluorophenoxy group may enhance the bioactivity of derivatives synthesized from this compound due to increased lipophilicity and improved binding interactions with biological targets .

Case Studies and Research Findings

Several studies have investigated the biological activity of sulfonamide derivatives:

- Antibacterial Activity : Research has shown that sulfonamides can effectively inhibit growth in various bacterial strains, including methicillin-sensitive Staphylococcus aureus (MSSA) and Escherichia coli. For example, a study reported minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against E. coli .

- Anticancer Activity : In vitro studies on structurally similar compounds have revealed promising cytotoxic effects against human cancer cell lines, including breast (MCF-7) and pancreatic cancer cells (BxPC-3). Compounds exhibiting structural modifications similar to those found in this compound showed GI50 values ranging from 3.1 to 11 µM .

Summary Table of Biological Activities

Q & A

Q. What are the typical synthetic routes for preparing 3-Bromo-4-(4-fluorophenoxy)benzene-1-sulfonyl chloride?

The compound is synthesized via multi-step electrophilic aromatic substitution and sulfonation. A common method involves:

- Step 1 : Bromination and fluorophenoxy substitution on the benzene ring under controlled conditions (e.g., using Br₂ or NBS with a Lewis acid catalyst).

- Step 2 : Sulfonation of the aromatic ring using chlorosulfonic acid to introduce the sulfonyl group.

- Step 3 : Chlorination of the sulfonic acid intermediate with PCl₅ or SOCl₂ to yield the sulfonyl chloride . Reaction conditions (temperature, solvent, and stoichiometry) are critical to avoid side products like over-sulfonated derivatives .

Q. What purification techniques are recommended for isolating this compound?

- Column Chromatography : Silica gel with a hexane/ethyl acetate gradient effectively separates the sulfonyl chloride from unreacted starting materials.

- Recrystallization : Use polar aprotic solvents (e.g., dichloromethane/hexane mixtures) to enhance purity.

- HPLC : For analytical purity validation, reverse-phase HPLC with UV detection is recommended .

Q. Which nucleophilic reactions are most relevant for modifying the sulfonyl chloride group?

The sulfonyl chloride group undergoes nucleophilic substitution with:

- Amines : Forms sulfonamides (e.g., for drug candidates).

- Alcohols/Thiols : Produces sulfonate esters or thioesters (useful in prodrug design).

- Grignard Reagents : Enables C–S bond formation for complex aryl sulfones. Reaction rates depend on steric hindrance from the bromine and fluorophenoxy substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield in large-scale synthesis?

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve electrophilic substitution efficiency.

- Temperature Control : Lower temperatures (0–5°C) during sulfonation reduce decomposition.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track sulfonyl chloride formation and adjust reagent stoichiometry dynamically .

Q. What strategies address contradictions in reactivity data between structurally similar sulfonyl chlorides?

- Substituent Effects : The electron-withdrawing fluorine and bromine substituents decrease electron density at the sulfonyl group, slowing nucleophilic attacks compared to non-halogenated analogs.

- Steric Analysis : Molecular modeling (e.g., DFT calculations) can predict steric clashes between the fluorophenoxy group and incoming nucleophiles.

- Comparative Kinetics : Conduct parallel reactions with analogs (e.g., 3-Bromo-5-fluorobenzenesulfonyl chloride) to isolate electronic vs. steric contributions .

Q. How can researchers design experiments to evaluate this compound’s potential in kinase inhibitor development?

- In Vitro Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.

- Structural Modifications : Synthesize sulfonamide derivatives and correlate substituent patterns with IC₅₀ values.

- Toxicity Profiling : Use Daphnia magna or zebrafish embryos for preliminary ecotoxicity assessments .

Q. What analytical methods validate the stability of this compound under storage?

- Accelerated Degradation Studies : Expose the compound to heat (40°C) and humidity (75% RH) for 4 weeks. Monitor decomposition via:

- ¹H/¹³C NMR : Detect hydrolysis products (e.g., sulfonic acid).

- LC-MS : Identify trace impurities (e.g., dimerization byproducts).

Methodological Notes

- Data Sources : Prioritize peer-reviewed journals (e.g., J. Org. Chem.) and authoritative databases (PubChem, ECHA) .

- Contradictions : Cross-reference synthesis protocols from multiple studies to account for variability in reaction yields .

- Safety : Use gloveboxes for handling due to moisture sensitivity and potential HCl release during reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.